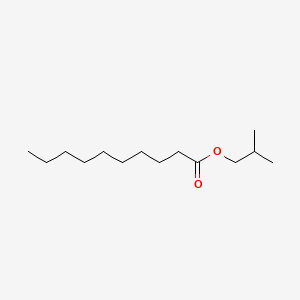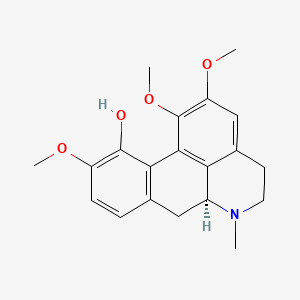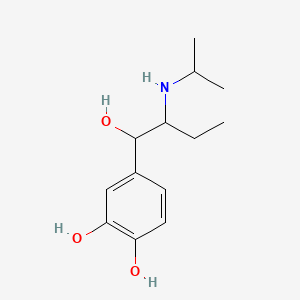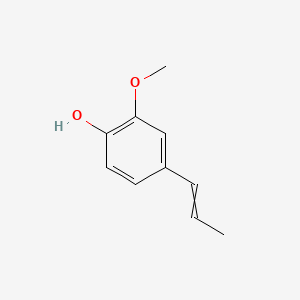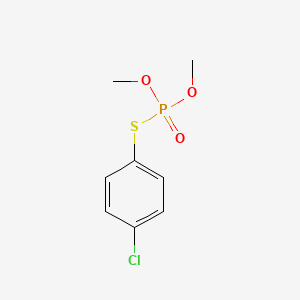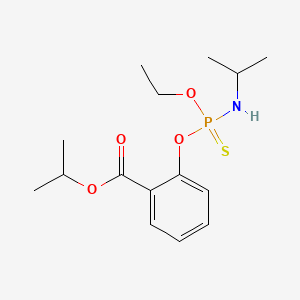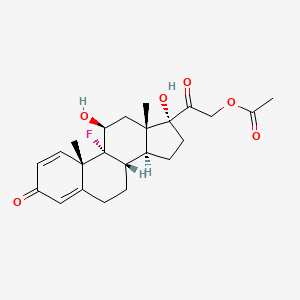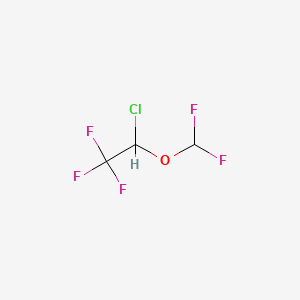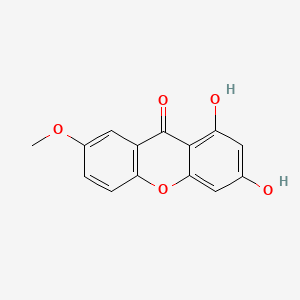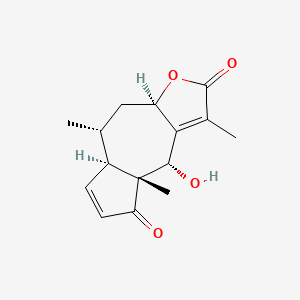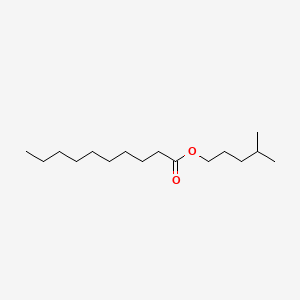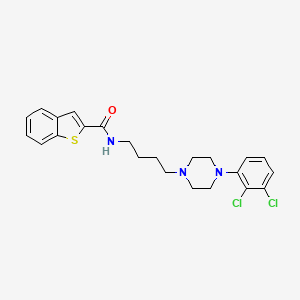
fauc-365
描述
FAUC-365 是一种对多巴胺 D3 受体具有高度选择性的拮抗剂。其化学结构包含 23 个碳原子、25 个氢原子、2 个氯原子、3 个氮原子和 1 个硫原子。 该化合物的分子量为 462.44 g/mol .
科学研究应用
FAUC-365 在几个领域都有应用:
精神分裂症研究: 研究其对多巴胺信号通路的影响。
帕金森病: 研究其潜在的治疗效果。
作用机制
FAUC-365 的机制包括与 D3 受体结合,调节下游信号通路。需要进一步研究以阐明其精确的分子靶点和通路。
生化分析
Biochemical Properties
FAUC 365 plays a crucial role in biochemical reactions by selectively antagonizing dopamine D3 receptors. It exhibits high affinity for the D3 receptor with a Ki value of 0.5 nM, while showing significantly lower affinity for other dopamine receptors such as D4.4, D2short, and D2Long . This selectivity is essential for its potential therapeutic effects, as it minimizes off-target interactions. FAUC 365 interacts with dopamine receptors by binding to the receptor sites, thereby inhibiting the receptor’s activity and modulating dopamine signaling pathways .
Cellular Effects
FAUC 365 influences various cellular processes by modulating dopamine signaling pathways. It affects cell function by inhibiting dopamine D3 receptor activity, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism . In particular, FAUC 365 has been shown to prevent memory impairment in dopamine transporter knockdown mice, indicating its potential role in cognitive functions . Additionally, it may influence other cellular processes related to dopamine signaling, such as neurotransmitter release and synaptic plasticity .
Molecular Mechanism
The molecular mechanism of FAUC 365 involves its selective binding to dopamine D3 receptors. By binding to these receptors, FAUC 365 acts as an antagonist, preventing the activation of the receptor by endogenous dopamine . This inhibition leads to a decrease in dopamine-mediated signaling, which can have various downstream effects on cellular functions. FAUC 365’s high selectivity for the D3 receptor over other dopamine receptors is attributed to its unique chemical structure, which allows for specific interactions with the receptor binding site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of FAUC 365 have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . FAUC 365 is generally stable when stored at -20°C for up to three years in powder form and up to one month in solution . Over time, repeated freeze-thaw cycles should be avoided to maintain its efficacy . Long-term studies have shown that FAUC 365 can have sustained effects on cellular functions, particularly in modulating dopamine signaling pathways .
Dosage Effects in Animal Models
The effects of FAUC 365 vary with different dosages in animal models. At lower doses, FAUC 365 has been shown to prevent memory impairment in dopamine transporter knockdown mice . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . The compound’s efficacy and safety profile in animal models provide valuable insights into its potential use in clinical settings .
Metabolic Pathways
FAUC 365 is involved in metabolic pathways related to dopamine signaling. It interacts with enzymes and cofactors that are part of the dopamine metabolic pathway . By inhibiting dopamine D3 receptors, FAUC 365 can influence metabolic flux and metabolite levels associated with dopamine metabolism . Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
FAUC 365 is transported and distributed within cells and tissues through specific transporters and binding proteins . Its selective binding to dopamine D3 receptors facilitates its localization to areas with high receptor expression, such as the nucleus accumbens . This targeted distribution is essential for its efficacy in modulating dopamine signaling pathways and minimizing off-target effects .
Subcellular Localization
The subcellular localization of FAUC 365 is primarily associated with dopamine D3 receptors, which are predominantly found in the nucleus accumbens . The compound’s activity and function are influenced by its localization to specific cellular compartments, where it can effectively modulate dopamine signaling . Post-translational modifications and targeting signals may also play a role in directing FAUC 365 to its specific subcellular locations .
准备方法
合成路线:
不幸的是,文献中没有 readily available 的关于 FAUC-365 的具体合成路线。它通过明确定义的化学反应合成。
反应条件:
This compound 合成的确切反应条件尚未公开。研究人员可能采用专门的方法来实现其对 D3 受体的高选择性。
工业生产:
This compound 的工业规模生产方法是专有的。公司可以利用定制合成服务来满足需求。
化学反应分析
FAUC-365 会与各种受体发生相互作用。值得注意的是:
- D3 受体 (Ki: 0.5 nM)
- D4.4 受体 (Ki: 340 nM)
- D2 短受体 (Ki: 2600 nM)
- D2 长受体 (Ki: 3600 nM)
这些反应中使用的常见试剂和条件没有明确记录。这些相互作用形成的主要产物仍然是积极研究的领域。
相似化合物的比较
FAUC-365 因其对 D3 受体的高选择性而脱颖而出。类似的化合物包括其他多巴胺受体拮抗剂,但没有一个能与它的特异性相匹配。
属性
IUPAC Name |
N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25Cl2N3OS/c24-18-7-5-8-19(22(18)25)28-14-12-27(13-15-28)11-4-3-10-26-23(29)21-16-17-6-1-2-9-20(17)30-21/h1-2,5-9,16H,3-4,10-15H2,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTSTFKVXWZGEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCNC(=O)C2=CC3=CC=CC=C3S2)C4=C(C(=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


